(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
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Description
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzofuran core substituted with a dimethoxybenzylidene group and a piperidine moiety. This structural arrangement is significant as it influences the compound's lipophilicity, solubility, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), SW620 (colon cancer), and PC3 (prostate cancer) cells. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Cell Line | Inhibition Rate (%) | IC50 (μg/mL) |
---|---|---|
K562 | 56.84 | 8.37 |
SW620 | 72.14 | 5.06 |
PC3 | 40.87 | Not specified |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies.
Anti-inflammatory Effects
Benzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related compound demonstrated a reduction in TNF levels by up to 93.8% in vitro . This suggests that the compound may modulate inflammatory pathways effectively.
Antioxidant Activity
The antioxidant capacity of benzofurans is attributed to their ability to scavenge free radicals and reduce oxidative stress markers in biological systems. Studies using the cytokinesis-block micronucleus assay have shown that these compounds can protect human lymphocytes from oxidative damage .
The biological activities of this compound may be mediated through several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and increase ROS levels leading to programmed cell death.
- Cytokine Modulation : The compound may inhibit the expression of inflammatory cytokines, thereby reducing inflammation.
- Antioxidant Defense : It likely enhances cellular antioxidant defenses against oxidative stress.
Case Studies
A case study involving the evaluation of a related benzofuran derivative demonstrated significant cytotoxicity against multiple cancer cell lines while exhibiting low toxicity in normal cells . This highlights the potential therapeutic window for benzofuran derivatives in cancer treatment.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)9-8-18-23(27)22(30-24(18)19)11-16-6-7-17(28-2)12-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGKIXGYPRUSM-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.